Decyl diphenyl phosphate
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Overview
Description
Decyl diphenyl phosphate: is an organophosphate compound with the chemical formula C22H31O4P . It is a colorless to pale yellow liquid that is primarily used as a plasticizer and flame retardant. The compound is known for its low volatility and high thermal stability, making it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl diphenyl phosphate can be synthesized through the esterification of phosphoric acid with decyl alcohol and diphenyl phosphate . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated to the required temperature. The reaction mixture is then passed through a series of distillation columns to separate the product from any unreacted starting materials and by-products. The final product is purified through filtration and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Decyl diphenyl phosphate can undergo oxidation reactions to form phosphoric acid derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield decyl alcohol and diphenyl phosphate.
Substitution: this compound can participate in nucleophilic substitution reactions where the decyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Hydrolysis: Acidic or basic conditions using or .
Substitution: Nucleophiles such as or under mild conditions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Hydrolysis: Decyl alcohol and diphenyl phosphate.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Decyl diphenyl phosphate is used as a plasticizer in the production of flexible plastics, enhancing their flexibility and durability. It is also used as a flame retardant in polymers to improve their fire resistance.
Biology: In biological research, this compound is used as a model compound to study the behavior of organophosphates in biological systems. It helps in understanding the metabolism and toxicity of similar compounds.
Medicine: While not directly used in medicine, this compound serves as a reference compound in toxicological studies to evaluate the safety and efficacy of other organophosphate-based drugs.
Industry: The compound is widely used in the manufacturing of coatings, adhesives, and sealants. Its flame-retardant properties make it valuable in the production of fire-resistant materials used in construction and transportation.
Mechanism of Action
Decyl diphenyl phosphate exerts its effects primarily through its interaction with polymeric materials . As a plasticizer, it integrates into the polymer matrix, reducing intermolecular forces and increasing flexibility. As a flame retardant, it promotes the formation of a char layer on the surface of the material, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process.
Comparison with Similar Compounds
- Triphenyl phosphate
- Tris(2-chloroethyl) phosphate
- Tris(2-butoxyethyl) phosphate
Comparison:
- Triphenyl phosphate is similar in its flame-retardant properties but has higher volatility compared to decyl diphenyl phosphate.
- Tris(2-chloroethyl) phosphate is more effective as a flame retardant but is more toxic and less environmentally friendly.
- Tris(2-butoxyethyl) phosphate has similar plasticizing properties but is less thermally stable than this compound.
Uniqueness: this compound stands out due to its combination of low volatility, high thermal stability, and effective flame-retardant properties, making it a versatile compound for various industrial applications.
Properties
CAS No. |
14167-87-4 |
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Molecular Formula |
C22H31O4P |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
decyl diphenyl phosphate |
InChI |
InChI=1S/C22H31O4P/c1-2-3-4-5-6-7-8-15-20-24-27(23,25-21-16-11-9-12-17-21)26-22-18-13-10-14-19-22/h9-14,16-19H,2-8,15,20H2,1H3 |
InChI Key |
UZJUEEROTUVKNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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